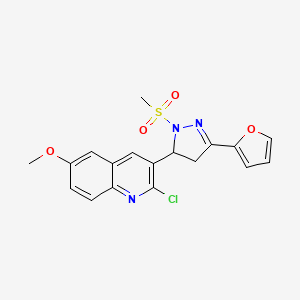

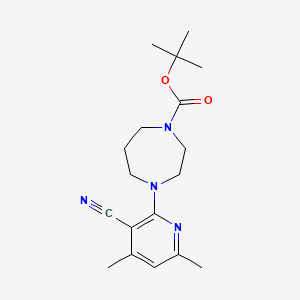

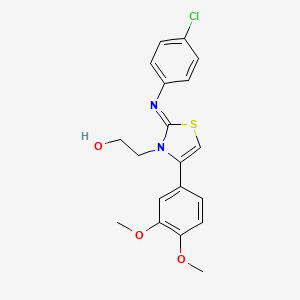

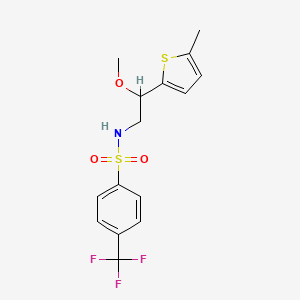

Tert-butyl 4-(3-cyano-4,6-dimethylpyridin-2-yl)-1,4-diazepane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate” is a chemoselective N-tert-butoxycarbonylation reagent . It’s used for aromatic and aliphatic amines .

Synthesis Analysis

The synthesis of this compound involves the use of in situ React IR technology . This technology was used to confirm the effectivity and chemoselectivity of this novel Boc reagent .Chemical Reactions Analysis

The reaction involving “tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate” was carried out chemoselectively in high yield under mild, environment-friendly conditions and was completed quickly within 1 hour .Scientific Research Applications

Synthesis and Medicinal Chemistry

- The compound is a key intermediate in the synthesis of Rho-kinase inhibitors, such as K-115. A practical synthesis method has been established for large-scale production, which involves intramolecular Fukuyama–Mitsunobu cyclization starting from commercially available aminopropanol (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).

Materials Chemistry

- This compound has been utilized in the preparation of porphyrazines with annulated diazepine rings. These materials have interesting spectral properties and potential applications in materials science, influenced by solvent effects on their UV-Vis and NMR spectral properties (Tarakanov, Donzello, Koifman, & Stuzhin, 2011).

Organic Synthesis and Catalysis

- In the field of organic synthesis, related tert-butyl diazepane structures are used as intermediates or catalysts in various reactions. For example, they play a role in the DMAP-catalyzed acetylation of alcohols, contributing to the understanding of reaction mechanisms (Xu, Held, Kempf, Mayr, Steglich, & Zipse, 2005). Additionally, they are involved in asymmetric catalytic cyclopropanations using aryloxycarbonylcarbene complexes (Park, Sakata, & Nishiyama, 1996).

Pharmaceutical Applications

- In pharmaceutical research, derivatives of tert-butyl diazepane are used in the stereoselective synthesis of piperidine, which is important for creating compounds with potential therapeutic applications (Moskalenko & Boev, 2014).

High-spin Molecules and Photoproducts

- The compound is integral to the synthesis of dendrimers and oligodiazo compounds that form high-spin molecules upon photolysis. These have applications in materials science and possibly in quantum computing due to their unique electronic properties (Itoh, Maemura, Ohtsuka, Ikari, Wildt, Hirai, & Tomioka, 2004) (Itoh, Hirai, & Tomioka, 2004).

Mechanism of Action

Future Directions

properties

IUPAC Name |

tert-butyl 4-(3-cyano-4,6-dimethylpyridin-2-yl)-1,4-diazepane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O2/c1-13-11-14(2)20-16(15(13)12-19)21-7-6-8-22(10-9-21)17(23)24-18(3,4)5/h11H,6-10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLQUAJFYUPUJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)N2CCCN(CC2)C(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(3-cyano-4,6-dimethylpyridin-2-yl)-1,4-diazepane-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chlorophenyl 6-[(methylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinyl sulfide](/img/structure/B2969286.png)

![1-(2-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2969291.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2969293.png)

![4-oxo-N-(thien-2-ylmethyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2969296.png)

![6-Chloro-N-[2-[(2-fluorophenyl)methyl]pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B2969298.png)

![5-(cyclopentylthio)-7-(3,4-dimethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2969299.png)